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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

This technical guide provides a comprehensive overview of 3-methoxyphenol, a significant
phenolic compound utilized as a building block in the synthesis of various organic molecules,
including antioxidants.[1] The document delves into its structural formula, explores its diverse
isomers, presents key physicochemical data in a comparative format, and outlines relevant
experimental protocols for its synthesis and characterization. This guide is intended for
researchers, scientists, and professionals in the field of drug development and organic
chemistry.

Structural Formula of 3-Methoxyphenol

3-Methoxyphenol, also known as m-methoxyphenol or resorcinol monomethyl ether, is an
aromatic organic compound.[2][3] Its structure consists of a benzene ring substituted with a
hydroxyl (-OH) group and a methoxy (-OCHs) group at positions 1 and 3, respectively. It
belongs to the class of phenols and is a derivative of resorcinol.[1]

Molecular Formula: C7HsO2[2]

Molecular Weight: 124.14 g/mol

IUPAC Name: 3-methoxyphenol

CAS Number: 150-19-6

SMILES: COC1=CC=CC(=C1)O
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The structural formula of 3-methoxyphenol is depicted below:

L. Structural formula of 3-methoxyphenol

Isomers of 3-Methoxyphenol

Isomers are molecules that share the same molecular formula but have different arrangements
of atoms. 3-Methoxyphenol has several structural isomers, which can be categorized as
positional isomers and functional group isomers. Additionally, due to the rotation around single
bonds, it also exhibits rotational isomers or conformers.

Positional Isomers

Positional isomers of 3-methoxyphenol are other methoxyphenol compounds where the
hydroxyl and methoxy groups are attached to different positions on the benzene ring.

o 2-Methoxyphenol (o-methoxyphenol or Guaiacol): The hydroxyl and methoxy groups are in
ortho positions (1 and 2). It is a naturally occurring compound found in wood smoke and
contributes to the flavor of substances like whiskey and roasted coffee.

o 4-Methoxyphenol (p-methoxyphenol or Mequinol): The hydroxyl and methoxy groups are in
para positions (1 and 4). It is used as a polymerization inhibitor and in dermatology for skin
depigmentation.

Functional Group Isomers

Functional group isomers have the same molecular formula (C7HsO3z) but different functional
groups.

o Hydroxybenzyl Alcohols: These isomers possess a hydroxymethyl group (-CH20H) and a
hydroxyl group (-OH) on the benzene ring.

o 2-Hydroxybenzyl alcohol
o 3-Hydroxybenzyl alcohol

o 4-Hydroxybenzyl alcohol

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

e Benzyl Alcohol: While its molecular formula is C7HsO, it is an important structural isomer to
consider in the broader context of C7 aromatic alcohols.

» Methyl Phenyl Ether (Anisole): This is an ether with the formula C7HsO and is an isomer of
cresol, not methoxyphenol. However, it is a related structural isomer in the C7 aromatic

ether/alcohol family.

Rotational Isomers (Conformers)

Due to the rotation of the methoxy and hydroxyl groups, different spatial arrangements, or
conformations, can exist. Intramolecular rotations are responsible for four rotational isomers in
the ortho- and meta-isomers, and for two in the para-isomer.

Isomeric Relationships of 3-Methoxyphenol

The following diagram illustrates the structural relationships between 3-methoxyphenol and its

various isomers.
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Caption: Isomeric relationships of 3-Methoxyphenol.

Quantitative Data Summary

The table below summarizes key physicochemical properties of 3-methoxyphenol and its
main isomers for comparative analysis.
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Methyl
3- 2- 4-
Benzyl Phenyl
Property Methoxyph Methoxyph Methoxyph
Alcohol Ether
enol enol enol .
(Anisole)
CAS Number  150-19-6 90-05-1 150-76-5 100-51-6 100-66-3
Molecular
C7HsO2 C7HsO2 C7HsO2 C7HsO C7HsO
Formula
Molecular
Weight ( 124.14 124.14 124.14 108.14 108.14
g/mol)
) Colorless to Colorless to
Clear pink- ] Colorless Colorless
Appearance o yellow white waxy o o
red liquid o ) ) liquid liquid
liquid/solid solid
Melting Point N/A (Liquid at
26-29 55-57 -15.2 -37
(°C) RT)
Boiling Point 144 (at 25
205 243 205.3 154
(°C) mmHgQ)
Density (g/mL N/A (Solid at 1.044 (at
1.131 1.129 0.995
at 25°C) RT) 20°C)
Water Slightly 4.29 g/100mL
N 17 g/L (15°C) 40 g/L (25°C) Insoluble
Solubility soluble (25°C)
9.65 (at
pKa 9.98 >10 15.40 N/A
25°C)

Experimental Protocols
Synthesis of 3-Methoxyphenol

A common method for the synthesis of 3-methoxyphenol is the selective methylation of

resorcinol using dimethyl sulfate. An optimized protocol aims to improve yield by using a phase

transfer catalyst in a toluene-water system.

© 2025 BenchChem. All rights reserved.

5/8

Tech Support


https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Optimized Protocol:

o Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, reflux condenser,
and dropping funnel, add 11g (0.1 mol) of resorcinol, 0.5g of a phase transfer catalyst (e.g.,
TBAB), 50 mL of toluene, and 50 mL of 2 mol/L sodium hydroxide solution.

e Reaction Execution: Stir the mixture and heat to 80°C.

» Addition of Methylating Agent: Add 15.1 g (0.12 mol) of dimethyl sulfate dropwise to the
reaction mixture.

» Reaction Time: After the addition is complete, continue the reaction for 8 hours.

o Workup: After cooling, neutralize the mixture to a weak acidity with ice acetic acid. Separate
the organic phase and extract the aqueous phase with 25 mL of toluene.

 Purification: Combine the organic phases, wash with water and then with a saturated sodium
chloride solution. Dry the organic phase with anhydrous sodium sulfate.

« |solation: Remove the toluene under reduced pressure, followed by reduced pressure
distillation. Collect the fraction at 115-118°C (at 0.67 kPa) to obtain the final product.

This optimized method can achieve a yield of approximately 66% with a product purity greater
than 96%.

Spectroscopic Characterization of 3-Methoxyphenol

The structure of 3-methoxyphenol can be confirmed using various spectroscopic techniques.
e 'H NMR Spectroscopy:

o Abroad singlet corresponding to the hydroxyl proton (-OH).

o Asinglet integrating to three protons for the methoxy group (-OCHs3).

o A series of multiplets in the aromatic region (around 6.5-7.2 ppm) for the four protons on
the benzene ring.
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13C NMR Spectroscopy:

o A peak for the methoxy carbon around 55 ppm.

o Six distinct peaks in the aromatic region (approximately 100-160 ppm) for the six carbons
of the benzene ring. The carbons directly attached to the oxygen atoms will be the most
downfield.

Infrared (IR) Spectroscopy:

o Abroad absorption band in the region of 3200-3600 cm~! characteristic of the O-H
stretching of the hydroxyl group.

o C-O stretching bands typically observed between 1000 and 1300 cm™1,

o Peaks around 1600 cm~1 corresponding to C=C stretching within the aromatic ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666288?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

